

Application Notes: Nitro-PAPS Assay for Serum Iron Measurement

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Compound of Interest

Compound Name: *Nitro-paps*

Cat. No.: *B045937*

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Introduction

Iron is a vital trace element essential for numerous physiological processes, including oxygen transport via hemoglobin, energy metabolism, and DNA synthesis. The measurement of serum iron is a critical diagnostic tool for evaluating iron status and diagnosing disorders such as iron deficiency anemia and hemochromatosis.^[1] The **Nitro-PAPS** assay is a direct colorimetric method for the quantitative determination of iron in serum and plasma.^[1] This method is valued for its sensitivity and simplicity, making it suitable for high-throughput screening in research and drug development settings.^{[2][3]}

Principle of the Method

The **Nitro-PAPS** (2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) assay is based on a straightforward chemical reaction.^{[4][5]} The core principle involves three main steps:

- Dissociation: In an acidic medium (e.g., Guanidine hydrochloride buffer at pH 4.8), ferric iron (Fe^{3+}) is dissociated from its carrier protein, transferrin.^[4]
- Reduction: A reducing agent, such as ascorbic acid or thiourea, reduces the released ferric iron (Fe^{3+}) to its ferrous form (Fe^{2+}).^{[1][4]}
- Complex Formation: The ferrous ions (Fe^{2+}) react specifically with the chromogen **Nitro-PAPS** to form a stable, colored complex.^[4]

The intensity of the color produced is directly proportional to the concentration of iron in the sample and is quantified by measuring its absorbance with a spectrophotometer.[\[4\]](#)

Experimental Protocol

1. Materials and Reagents

- Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm.[\[4\]](#)
- Cuvettes with a 1 cm light path or 96-well microplates.[\[4\]](#)
- Calibrated micropipettes and tips.
- Iron-free disposable plastic tubes.[\[4\]](#)
- Reagent (R): An aqueous solution typically containing Guanidine hydrochloride (2.2 mol/L), **Nitro-PAPS** (26 μ mol/L), Thiourea (60.0 mmol/L), and a reducing agent, buffered to pH 4.8. [\[4\]](#) The reagent should be stored at 2-8°C and is stable until the expiration date.[\[4\]](#)
- Iron Calibrator/Standard: An iron standard of known concentration (e.g., 200 μ g/dL).
- Control Sera: Normal and pathological control sera for quality assurance.
- Deionized or Distilled Water: Must be iron-free.

2. Sample Preparation and Handling

- Specimen: Fresh, non-hemolyzed serum is the preferred specimen. Heparinized plasma may also be used, but other anticoagulants like EDTA are not suitable.[\[4\]](#)[\[6\]](#)
- Separation: Serum or plasma should be separated from blood cells as soon as possible after collection.[\[4\]](#)
- Storage: Serum iron is stable for up to 4 days at 20-25°C and for 7 days when stored at 2-8°C.[\[4\]](#)
- Contamination: Glassware contamination is a major source of error. It is highly recommended to use iron-free disposable plasticware. If glassware must be used, it should

be acid-washed with dilute hydrochloric or nitric acid and rinsed thoroughly with iron-free deionized water.[4]

3. Assay Procedure (Manual Method)

- Setup: Label three cuvettes for Reagent Blank, Calibrator/Standard, and Sample.
- Pipetting: Dispense reagents according to the volumes in the table below.

| Component | Reagent Blank | Calibrator/Standard | Sample |
|---------------------|---------------|---------------------|---------|
| Deionized Water | 100 µL | -- | -- |
| Calibrator/Standard | -- | 100 µL | -- |
| Sample | -- | -- | 100 µL |
| Reagent (R) | 1000 µL | 1000 µL | 1000 µL |

- Incubation: Mix the contents of each cuvette thoroughly. Incubate for 5 minutes at 37°C or for 10 minutes at 20-25°C.[4]
- Measurement: Set the spectrophotometer to zero using the Reagent Blank at a wavelength of 578 nm or 582 nm.[4] Immediately read the absorbance of the Calibrator/Standard (A_Standard) and the Sample (A_Sample). The final color is stable for at least one hour.[4]

4. Calculation of Results

The iron concentration in the sample is calculated using the following formula:

$$\text{Iron Concentration (µg/dL)} = (A_{\text{Sample}} / A_{\text{Standard}}) * \text{Standard Concentration (µg/dL)}$$

- High Concentration Samples: If a sample's iron concentration exceeds the linearity limit of 400 µg/dL, the sample should be diluted 1:1 with a 0.9% sodium chloride solution, the assay repeated, and the final result multiplied by the dilution factor of 2.[4]

Assay Performance and Characteristics

The quantitative data and key parameters for the **Nitro-PAPS** serum iron assay are summarized below.

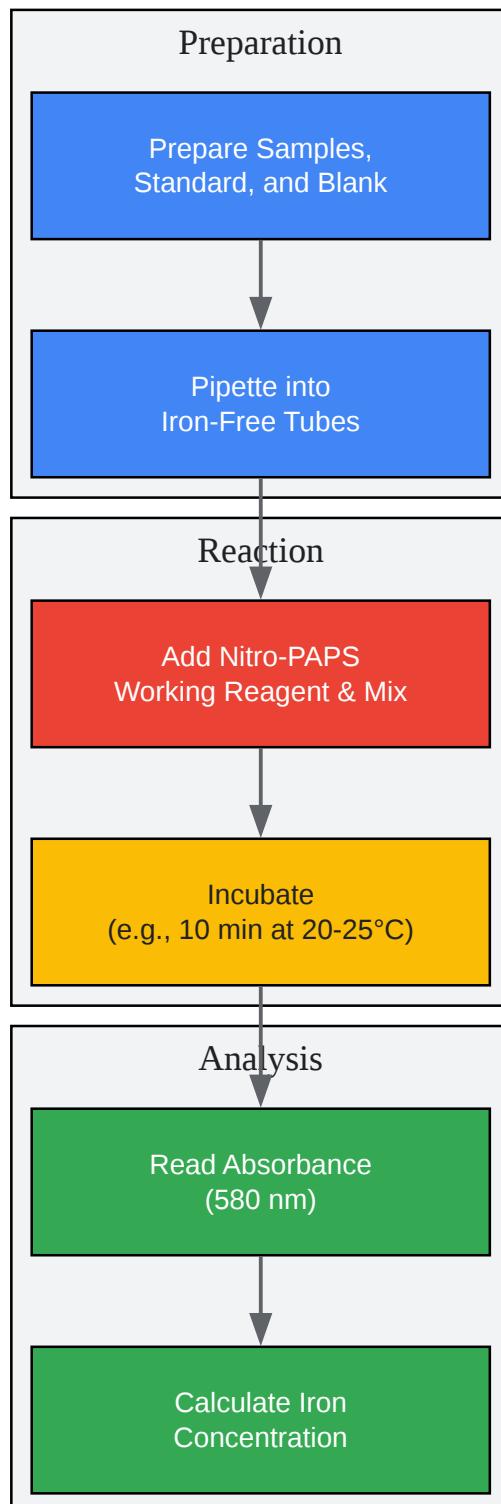
| Parameter | Value | Reference |
|-----------------------------------|------------------------------------|-----------|
| Wavelength | Hg 578 nm or 582 nm | [4] |
| Cuvette Light Path | 1 cm | [4] |
| Incubation Time | 5 min at 37°C or 10 min at 20-25°C | [4] |
| Sample Volume | 100 µL | [4] |
| Reagent Volume | 1000 µL | [4] |
| Linearity Limit | Up to 400 µg/dL | [4] |
| Within-Run Precision (CV) | 0.7 - 2.9% | [2][7] |
| Between-Run Precision (CV) | 1.1 - 3.6% | [2][7] |
| Correlation with Reference Method | $r = 0.995$ | [2][7] |

Important Notes and Troubleshooting

- **Interferences:** Hemolysis can cause falsely elevated iron results.[1] High levels of triglycerides (up to 400 mg/dL) have also been found to influence this assay.[4] Some methods utilize thioglycollate to eliminate interference from copper and zinc.[2][7]
- **Reagent Quality:** Do not use the reagent if it appears turbid.[4]
- **Safety:** The reagent may be toxic. Avoid all contact and do not pipette by mouth.[4]

Visualized Experimental Workflow

Nitro-PAPS Assay Workflow

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